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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

For researchers, scientists, and drug development professionals utilizing fluorescently labeled

proteins, accurately determining the degree of labeling (DOL) is a critical step to ensure

experimental consistency and optimal performance. The DOL, the average number of dye

molecules conjugated to a protein, directly impacts the brightness and potential for self-

quenching of the conjugate. This guide provides a comprehensive comparison of Alexa Fluor™

555 (AF555) with two common alternatives, Cyanine3 (Cy3) and DyLight™ 550, and includes

detailed protocols for evaluating the degree of labeling.

Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye for protein conjugation is a crucial decision that affects the

outcome of downstream applications. AF555, Cy3, and DyLight 550 are all popular choices

with similar spectral properties, making them largely interchangeable in terms of

instrumentation. However, their performance characteristics can differ.

AF555 conjugates are often reported to be brighter and more photostable than their Cy3

counterparts.[1][2] This is particularly evident at higher degrees of labeling, where Cy3 can

exhibit significant self-quenching, leading to a decrease in fluorescence intensity.[2][3] DyLight

550 is another alternative that offers high fluorescence intensity and photostability. The choice

between these dyes may depend on the specific application, the protein being labeled, and the

desired degree of labeling.
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The following table summarizes the key spectroscopic properties of AF555, Cy3, and DyLight

550 necessary for calculating the degree of labeling.

Parameter Alexa Fluor™ 555 Cyanine3 (Cy3) DyLight™ 550

Excitation Maximum

(λmax)
~555 nm ~550 nm ~562 nm

Emission Maximum

(λem)
~565 nm ~570 nm ~576 nm

Molar Extinction

Coefficient (ε) at λmax
150,000 cm⁻¹M⁻¹ 150,000 cm⁻¹M⁻¹ 150,000 cm⁻¹M⁻¹

280 nm Correction

Factor (CF₂₈₀)
0.08 0.08 0.081

Experimental Protocol: Determining the Degree of
Labeling
The most common method for determining the DOL of fluorescently labeled proteins is through

UV-Visible spectrophotometry. This protocol outlines the steps for labeling a protein with an

amine-reactive succinimidyl ester dye and subsequently calculating the DOL.

Materials:
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

Amine-reactive fluorescent dye (AF555, Cy3, or DyLight 550 NHS ester)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3-9.0

Purification column (e.g., gel filtration or dialysis cassette)

UV-Vis Spectrophotometer

Quartz cuvettes
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Labeling Procedure:
Prepare the Protein Solution:

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) at a concentration of

2-10 mg/mL.

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be

dialyzed against PBS before labeling.

Prepare the Dye Stock Solution:

Allow the vial of NHS ester dye to warm to room temperature before opening.

Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL. This solution should

be prepared fresh immediately before use.

Conjugation Reaction:

Slowly add a calculated molar excess of the dye stock solution to the stirring protein

solution. A 10-20 fold molar excess of dye to protein is a common starting point.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugate:

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) or by extensive dialysis against PBS. The first colored band to elute from

the column is the labeled protein.

Calculation of the Degree of Labeling:
Measure Absorbance:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of the dye (Amax).
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If the absorbance is greater than 2.0, dilute the sample with a known volume of PBS and

re-measure. Remember to account for this dilution factor in the calculations.

Calculate the Degree of Labeling (DOL): The DOL is calculated using the following formula:

Where:

A₂₈₀: Absorbance of the conjugate at 280 nm.

Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm.

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000

M⁻¹cm⁻¹).

ε_dye: Molar extinction coefficient of the dye at its λmax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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